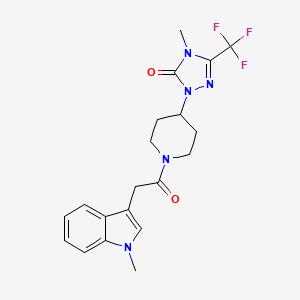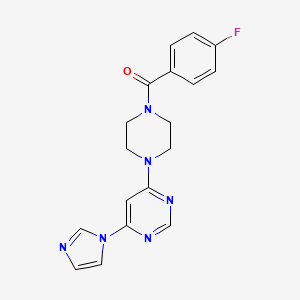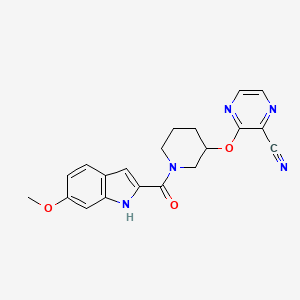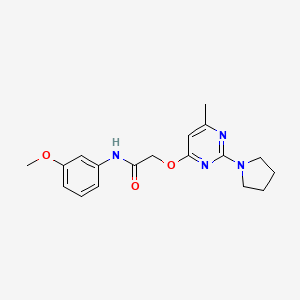
4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholinesterase Inhibitors
Compounds featuring triazole and triazolothiadiazine derivatives, including structures similar to the one of interest, have been synthesized as potential cholinesterase inhibitors. These compounds show promise in inhibiting acetylcholinesterase (AChE), which is a target for treating neurodegenerative diseases like Alzheimer's. Notably, certain derivatives exhibit significant inhibitory effects on AChE, highlighting their potential as anticholinesterase agents (Mohsen, 2012).
Selective Serotonin Receptor Agonists
Another application involves derivatives acting as selective serotonin (5-HT) receptor agonists, particularly for treating migraine. Research on 4-hydroxy-1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl] piperidines revealed compounds with good binding selectivity towards h5-HT1D receptors, suggesting a role in migraine management (Bourrain et al., 1999).
Antimicrobial Agents
Triazole and triazolothiadiazine derivatives also show diverse applications in creating novel antimicrobial agents. The synthesis of new 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has led to compounds with significant antimicrobial activity against a range of bacteria and fungi, indicating their potential in addressing microbial resistance (Kaplancikli et al., 2008).
Synthesis and Screening for Biological Activities
The synthetic strategies involving similar compounds focus on creating derivatives with potential biological activities. For instance, the synthesis of novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties has been explored, with compounds screened for their antimicrobial and anti-inflammatory activities, showcasing the broad applicability of such chemical frameworks in drug development (Gadegoni & Manda, 2013).
properties
IUPAC Name |
4-methyl-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-25-12-13(15-5-3-4-6-16(15)25)11-17(29)27-9-7-14(8-10-27)28-19(30)26(2)18(24-28)20(21,22)23/h3-6,12,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMAWBYQKSERKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2817790.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)


![N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2817801.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2817802.png)


![2-Chloro-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2817807.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![2-[(4-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2817810.png)